5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxybenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one: is a complex organic compound that features a sulfonyl group attached to an ethoxybenzene ring, a sulfanylidene group, and a tetrahydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxybenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-ethoxybenzenesulfonyl chloride: This is achieved by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Cyclization Reaction: The 4-ethoxybenzenesulfonyl chloride is then reacted with thiourea and an appropriate aldehyde under acidic conditions to form the tetrahydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanylidene group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Possible applications in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is not well-documented. its sulfonyl group suggests it could act as an enzyme inhibitor by interacting with the active site of enzymes, potentially blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzenesulfonyl chloride: Shares the sulfonyl group but lacks the tetrahydropyrimidinone ring.
Thiourea derivatives: Similar in having a sulfur-containing group but differ in the overall structure.
Properties
Molecular Formula |
C12H12N2O4S2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O4S2/c1-2-18-8-3-5-9(6-4-8)20(16,17)10-7-13-12(19)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,19) |
InChI Key |
PKNNDBLEISJTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.